molecular formula C10H12O2S B14664057 Cyclopropylsulfonylmethylbenzene CAS No. 51417-12-0

Cyclopropylsulfonylmethylbenzene

Katalognummer: B14664057
CAS-Nummer: 51417-12-0
Molekulargewicht: 196.27 g/mol
InChI-Schlüssel: WIPWCTNBWGHGLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropylsulfonylmethylbenzene is an organic compound that features a cyclopropyl group, a sulfonyl group, and a methyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopropylsulfonylmethylbenzene can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethylbenzene with a sulfonyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonyl group on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopropylsulfonylmethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Cyclopropylsulfonylmethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of cyclopropylsulfonylmethylbenzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The cyclopropyl group may also contribute to the compound’s reactivity by introducing strain into the molecule, making it more reactive under certain conditions.

Vergleich Mit ähnlichen Verbindungen

Cyclopropylsulfonylmethylbenzene can be compared with other sulfonyl-containing compounds, such as:

    Methylsulfonylbenzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.

    Cyclopropylmethylbenzene: Lacks the sulfonyl group, leading to different chemical properties and uses.

The uniqueness of this compound lies in the combination of the cyclopropyl and sulfonyl groups, which impart distinct reactivity and potential for diverse applications in various fields.

Eigenschaften

CAS-Nummer

51417-12-0

Molekularformel

C10H12O2S

Molekulargewicht

196.27 g/mol

IUPAC-Name

cyclopropylsulfonylmethylbenzene

InChI

InChI=1S/C10H12O2S/c11-13(12,10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI-Schlüssel

WIPWCTNBWGHGLB-UHFFFAOYSA-N

Kanonische SMILES

C1CC1S(=O)(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.